5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-N-phenyl-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-N-phenyl-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazole and pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For example, if the compound targets enzymes involved in cell division, it could affect the cell cycle and potentially have anti-cancer effects .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits an enzyme necessary for cell division, it could result in cell cycle arrest and apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain enzymes may only be active under specific pH or temperature conditions, and the presence of other molecules could either enhance or inhibit the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-N-phenyl-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-N-phenyl-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing moiety.
Reduction: This can affect the triazole or pyrimidine rings.
Substitution: Commonly occurs at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-N-phenyl-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities and potential therapeutic applications.
Uniqueness
What sets 5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-N-phenyl-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide apart is its specific substitution pattern, which may confer unique binding properties and biological activities. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
5-methyl-2-[(2-methylphenyl)methylsulfanyl]-N-phenyl-7-propan-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-15(2)21-20(22(30)26-19-12-6-5-7-13-19)17(4)25-23-27-24(28-29(21)23)31-14-18-11-9-8-10-16(18)3/h5-13,15,21H,14H2,1-4H3,(H,26,30)(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWOKRCOVKZGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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